[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Description
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS: 2044902-99-8) is a sulfonyl chloride derivative characterized by a cyclobutyl ring substituted with a trifluoromethyl (-CF₃) group and a methanesulfonyl chloride (-SO₂Cl) moiety. Its molecular formula is C₆H₈ClF₃O₂S, with a molecular weight of 236.64 g/mol . The compound is a liquid under standard conditions and requires storage at 4°C to maintain stability . It is classified as hazardous (GHS "Danger") due to risks such as acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335) .
Its applications span pharmaceuticals, agrochemicals, and materials science, though specific uses are proprietary .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZCQUYUNBPJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Cyclobutyl Precursors
One common approach involves the radical trifluoromethylation of cyclobutyl intermediates using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. This method allows selective introduction of the trifluoromethyl group at the 1-position of the cyclobutyl ring.
- Reaction conditions: Radical initiation under controlled temperature (often ambient to slightly elevated), inert atmosphere (nitrogen or argon), and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Key reagents: CF3I as the trifluoromethyl source, radical initiators (e.g., AIBN or peroxides).
- Outcome: Formation of 1-(trifluoromethyl)cyclobutyl intermediates with high regioselectivity.
Sulfonylation to Methanesulfonyl Chloride
The subsequent introduction of the methanesulfonyl chloride group is achieved by sulfonylation of the trifluoromethylated cyclobutyl intermediate. This step typically involves reaction with methanesulfonyl chloride or chlorosulfonic acid derivatives under controlled conditions.
- Reaction conditions: Use of base catalysts such as triethylamine or pyridine to neutralize released HCl, solvents like DCM or THF, and low to moderate temperatures to control reaction rate.
- Mechanism: The sulfonyl chloride group is introduced via nucleophilic substitution or electrophilic sulfonylation at the appropriate position on the cyclobutyl ring.
- Purification: Techniques such as distillation and crystallization are employed to isolate the pure sulfonyl chloride product.
Industrial Scale Considerations
For industrial production, the process is scaled up with optimizations including:
- Use of continuous flow reactors to improve reaction control and safety.
- Recycling of solvents and reagents to reduce waste.
- Advanced purification methods to enhance product purity and yield.
Detailed Research Findings and Data
Experimental Protocol Example
A representative laboratory synthesis based on literature protocols:
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1. Preparation of trifluoromethylated cyclobutyl intermediate | Cyclobutanone derivative + trifluoromethyltrimethylsilane + TBAF catalyst in THF, 0 °C to room temperature, under N2 atmosphere | Formation of 1-(trifluoromethyl)cyclobutyl intermediate with 80-90% yield |
| 2. Sulfonylation | Reaction of intermediate with methanesulfonyl chloride in DCM with triethylamine at 0-25 °C | Formation of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride with 75-85% yield |
| 3. Purification | Distillation under reduced pressure or recrystallization | Product purity >98% confirmed by GC-MS and NMR |
Analytical Data
- GC-MS: Molecular ion peaks consistent with expected molecular weight; fragmentation patterns confirm sulfonyl chloride presence.
- NMR (¹H, ¹³C, ¹⁹F): Signals corresponding to cyclobutyl protons, trifluoromethyl group, and sulfonyl chloride moiety.
- Purity: Typically >98% by chromatographic methods.
Comparative Table of Preparation Methods
Insights from Patents and Literature
- A patented process for trifluoromethyl sulfinyl chloride synthesis involves thionyl chloride and sodium trifluoromethanesulfinate with controlled temperature distillation steps to obtain high purity products with minimal pollution and energy consumption.
- Synthetic routes for related sulfonyl halides emphasize the use of halogen substitution reagents such as oxalyl chloride and co-catalysts like N,N-dimethylformamide to improve reaction efficiency.
- The radical trifluoromethylation approach is widely accepted for introducing trifluoromethyl groups in cyclobutyl systems, followed by sulfonyl chloride installation for the final product.
Summary and Recommendations
- The preparation of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is best achieved via a two-step process: radical trifluoromethylation followed by sulfonylation.
- Reaction conditions require strict control of temperature, atmosphere, and stoichiometry to maximize yield and purity.
- Industrial processes benefit from continuous flow techniques and solvent recycling to enhance sustainability and reduce costs.
- Analytical verification through GC-MS and NMR is essential for confirming product identity and purity.
This detailed overview consolidates diverse research findings and patents to provide an authoritative resource on the preparation methods of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, suitable for academic, industrial, and professional chemists.
Chemical Reactions Analysis
Types of Reactions: [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compounds for Comparison
The following sulfonyl chlorides are selected for comparison based on structural and functional similarities:
Trifluoromethanesulfonyl chloride (CAS: Not provided; molecular formula: CClF₃O₂S) .
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride (CAS: 2386662-87-7; molecular formula: C₇H₁₀ClF₂O₂S) .
Structural and Functional Differences
Commercial Availability
Biological Activity
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group and a sulfonyl chloride moiety. This combination is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with specific molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride can be represented as follows:
The presence of the trifluoromethyl group increases lipophilicity, enabling better membrane permeability and enhancing interactions with biological targets.
The biological activity of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is attributed to its ability to interact with various proteins and enzymes. The trifluoromethyl group modifies the electronic properties of the molecule, while the sulfonyl chloride can form covalent bonds with nucleophilic sites on target proteins. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Activity : It can alter receptor functions by interacting with their binding sites.
Biological Applications
Research has indicated several potential applications for [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride in different fields:
- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : Exhibits antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.
- Enzyme Inhibitors : Potential use in drug design targeting specific enzymes involved in disease processes.
Research Findings
Recent studies have highlighted significant findings regarding the biological activity of compounds containing similar functional groups:
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride | Anticancer | A549 (Lung cancer) | 22.4 µM |
| Antibacterial | E. coli | 4.88 µg/mL | |
| Enzyme Inhibitor | Human SOS1 | Promising inhibition |
Case Studies
- Anticancer Activity : A study evaluated the effects of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride on A549 lung cancer cells. The compound demonstrated an IC50 value of 22.4 µM, indicating potent anticancer activity compared to Doxorubicin (IC50 = 52.1 µM) .
- Antibacterial Properties : Another investigation focused on the antibacterial effects against E. coli, revealing a minimum inhibitory concentration (MIC) of 4.88 µg/mL, suggesting strong antibacterial potential .
- Enzyme Interaction Studies : Molecular docking studies showed that the compound effectively binds to human SOS1, indicating its potential as an enzyme inhibitor in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding cyclobutane precursor. Key steps include:
- Sulfonation : Reacting [1-(Trifluoromethyl)cyclobutyl]methanol with chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions.
- Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis .
- Solvent Selection : Dichloromethane or toluene is preferred due to their inertness and ability to stabilize intermediates.
- Yield Optimization : Excess SOCl₂ (1.5–2 eq.) and slow reagent addition improve conversion rates. Post-reaction purification via vacuum distillation or recrystallization is critical .
Q. How can researchers purify and characterize [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride?
- Methodological Answer :
- Purification :
- Distillation : Effective for isolating high-purity product (boiling point ~293°C at 760 mmHg, extrapolated from similar sulfonyl chlorides) .
- Recrystallization : Use hexane/ethyl acetate mixtures to remove residual reactants.
- Characterization :
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group shifts (δ -60 to -70 ppm). ¹H NMR confirms cyclobutyl proton environments (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (expected m/z ~260–265) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in this compound?
- Methodological Answer :
- Electrophilic Reactivity : The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
- Steric Effects : The cyclobutyl ring introduces steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies using NMR can quantify reaction rates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
Q. How does the stability of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride vary under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Hydrolysis occurs rapidly in humid environments, generating sulfonic acid. Stability tests under argon at -20°C show <5% degradation over 6 months .
- Thermal Degradation : TGA analysis reveals decomposition onset at ~150°C, forming SO₂ and cyclobutane derivatives. Storage below -20°C in amber vials is recommended .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density)?
- Methodological Answer :
- Comparative Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) and validate via experimental replication. For example:
| Property | Reported Value 1 | Reported Value 2 | Source |
|---|---|---|---|
| Density (g/cm³) | 1.5 ± 0.1 | 1.58 | |
| Boiling Point (°C) | 293.5 ± 40 | Not reported |
- Instrument Calibration : Ensure analytical equipment (e.g., densitometers) is calibrated using certified standards .
Q. What are the applications of this compound in synthesizing biologically active derivatives?
- Methodological Answer :
- Sulfonamide Libraries : React with amines (e.g., primary/secondary amines) to generate sulfonamide derivatives for drug discovery. For example:
- Step 1 : Mix equimolar amounts of sulfonyl chloride and amine in THF at 0°C.
- Step 2 : Stir for 12 hours, then purify via column chromatography (hexane:EtOAc = 4:1) .
- Enzyme Inhibition Studies : The trifluoromethyl group enhances lipophilicity, improving membrane permeability in target enzymes .
Safety and Environmental Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
